Chemokine Receptor Modulation: Given the structural similarity to compounds described in the first paper , 1,2-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]piperazine could be investigated for its potential to interact with chemokine receptors. This could have implications for inflammatory diseases and immune responses.
Enzyme Inhibition (GSK-3, DPP-4): The presence of pyrazole and piperazine moieties in the target compound suggests potential for enzyme inhibition, similar to compounds discussed in the papers related to GSK-3 and DPP-4 inhibition , . Research could focus on evaluating its inhibitory activity against these enzymes and exploring potential therapeutic applications, particularly in metabolic disorders and neurodegenerative diseases.
Apoptosis Induction: Based on the structural similarities to compounds presented in the paper on apoptosis-inducing agents , 1,2-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]piperazine could be studied for its potential to induce apoptosis in cancer cells. This could lead to the development of novel anticancer therapies.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: